1-(5-Amino-2-methoxyphenyl)propan-2-one
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Overview
Description
1-(5-Amino-2-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylpropanone, featuring an amino group and a methoxy group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-methoxyphenyl)propan-2-one typically involves the reaction of 5-amino-2-methoxybenzaldehyde with a suitable reagent to introduce the propan-2-one moiety. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(5-Amino-2-methoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)propan-2-one: Similar structure but with the methoxy group in a different position.
2-Amino-1-(o-methoxyphenyl)propane: Similar structure but with an additional amino group.
Uniqueness
1-(5-Amino-2-methoxyphenyl)propan-2-one is unique due to the specific positioning of the amino and methoxy groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(5-amino-2-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H13NO2/c1-7(12)5-8-6-9(11)3-4-10(8)13-2/h3-4,6H,5,11H2,1-2H3 |
InChI Key |
HDXXZCJXBVTIPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)N)OC |
Origin of Product |
United States |
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